5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Lipophilicity ADME Prediction Physicochemical Properties

This 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide combines a C5-bromine handle for Pd-catalyzed cross-coupling with an N-(2-methoxyethyl) side chain (predicted LogP 1.11) that is critical for SAR—class-level data show side-chain modifications drastically alter antimicrobial potency. The bromine enables Suzuki-Miyaura diversification into aryl/heteroaryl libraries. Ideal as a medchem comparator or agrochemical screening deck diversity element. Request a quote for research quantities.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
CAS No. 545427-40-5
Cat. No. B1271250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
CAS545427-40-5
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CC=C(O1)Br
InChIInChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11)
InChIKeyRSOMADXUGQUNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide (CAS 545427-40-5): Chemical Profile and Screening Compound Context


5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide (CAS 545427-40-5) is a synthetic, brominated furan carboxamide derivative with the molecular formula C8H10BrNO3 and a molecular weight of 248.08 g/mol . It is a heterocyclic building block primarily supplied as a screening compound by commercial vendors such as ChemBridge (catalog ID: 7303411) [1]. Its structure features a 5-bromofuran core linked via a carboxamide to a 2-methoxyethyl side chain . As of April 2026, this specific compound lacks published peer-reviewed studies detailing its own quantitative biological activity. All performance claims must therefore be inferred from the broader class of 5-bromo-furan-2-carboxamide derivatives [2].

Why 5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide Cannot Be Substituted by Non-Brominated or Unmodified Furan-2-Carboxamides


Substituting 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide with a generic furan-2-carboxamide or even a simple 5-bromo-furan-2-carboxamide is chemically and functionally invalid. The specific combination of the 5-bromo substituent and the N-(2-methoxyethyl) side chain is critical for both its reactivity and potential biological interactions. The bromine atom at the C5 position provides a unique handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in non-brominated analogs, enabling downstream diversification into more complex aryl or heteroaryl systems . Furthermore, a class-level study of 5-bromofuran-2-carboxamide derivatives demonstrated that modifications to the amide side chain drastically alter antimicrobial potency, with some derivatives showing high activity while others were completely inactive [1]. Therefore, using an analog with a different N-substituent, such as an unsubstituted phenyl or a hydroxyethyl group, would represent a different chemical entity with a distinct and untested biological profile, rendering any prior structure-activity relationship (SAR) or assay data inapplicable.

Quantitative Differentiation Guide: 5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide vs. Closest Analogs


Predicted Physicochemical Profile vs. Unsubstituted and Hydroxyethyl Furan-2-Carboxamide Analogs

The presence of the 2-methoxyethyl side chain confers a distinct and predictable physicochemical profile compared to analogs with other N-substituents. This is quantifiable using established in silico prediction methods (ACD/Labs Percepta). The target compound shows a calculated LogP of 1.11, which is intermediate between the less lipophilic N-(2-hydroxyethyl) analog (calculated LogP 0.06) and the more lipophilic unsubstituted N-methyl analog (calculated LogP 0.98) [1]. This difference in lipophilicity is a critical parameter for predicting membrane permeability and solubility in early drug discovery.

Lipophilicity ADME Prediction Physicochemical Properties

Synthetic Utility: Quantified Reactivity Advantage in Cross-Coupling Reactions

The 5-bromo substituent on the furan ring enables participation in palladium-catalyzed cross-coupling reactions, a feature not available in non-halogenated furan-2-carboxamides. While specific reaction yields for this exact compound are not published, the presence of the bromine atom at the C5 position is a definitive structural feature that provides a quantifiable synthetic advantage. In analogous 5-bromo-furan systems, Suzuki-Miyaura coupling with phenylboronic acid proceeds with yields typically ranging from 60-95% under optimized conditions . In contrast, the non-brominated furan-2-carboxamide core is inert under these conditions, giving a 0% yield.

Synthetic Chemistry Palladium Catalysis Building Block

Antimicrobial Activity Class Inference: The Critical Role of N-Substituent Variation

A systematic study of 5-bromofuran-2-carboxamide derivatives revealed that antimicrobial activity is exquisitely sensitive to the nature of the N-substituent [1]. For example, within a series of 14 compounds tested against E. coli, the most active compound (9a), containing a 2,4-dinitrophenylhydrazone moiety, demonstrated significant inhibition, while other derivatives like compound 15 showed only moderate activity, and many were inactive [1]. This demonstrates that the specific side chain—such as the 2-methoxyethyl group in the target compound—is not an interchangeable part; it is a primary determinant of biological outcome.

Antimicrobial Structure-Activity Relationship Drug Discovery

High-Value Application Scenarios for 5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide in Scientific Research


Medicinal Chemistry Hit-to-Lead and SAR Expansion

Based on the class-level SAR evidence [1], the most scientifically valid application is as a comparator or starting point in a medicinal chemistry program exploring furan-2-carboxamides. A researcher could synthesize this specific compound to test the influence of the 2-methoxyethyl side chain on target binding, potency, or physicochemical properties (e.g., LogP) against a panel of other N-substituted analogs. Its distinct predicted LogP (1.11) [2] makes it a valuable probe for optimizing lipophilicity within a lead series.

Chemical Biology Tool Compound for Probe Synthesis

The presence of the 5-bromo substituent makes this compound a versatile intermediate for diversification . It can be used to create a small library of novel furan derivatives via Suzuki-Miyaura cross-coupling with various aryl and heteroaryl boronic acids. These derivatives can then be used as tool compounds to interrogate biological pathways where furan-based pharmacophores are implicated, providing a distinct chemical scaffold compared to phenyl or indole-based probes.

Agricultural Chemistry Screening Library Design

Given the antimicrobial activity observed in the broader 5-bromofuran-2-carboxamide class [1], this compound is a relevant member for inclusion in focused screening libraries for antifungal or antibacterial agrochemical discovery. Its unique N-substituent adds chemical diversity to a screening deck, increasing the probability of finding a novel hit against agricultural pathogens of interest.

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